Cis-1-Boc-4-methylamino-3-hydroxypiperidine is a chemical compound characterized by its unique piperidine structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a hydroxyl group. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential applications in drug development and as an intermediate in the synthesis of more complex molecules.
Cis-1-Boc-4-methylamino-3-hydroxypiperidine can be sourced from various chemical suppliers and has been documented in scientific literature for its synthesis and applications. It is cataloged under the CAS number 933477-84-0, which facilitates its identification in chemical databases.
This compound falls under the category of piperidine derivatives, which are cyclic compounds containing a six-membered ring with one nitrogen atom. Piperidine derivatives are widely studied for their biological activities and utility in pharmaceuticals.
The synthesis of cis-1-Boc-4-methylamino-3-hydroxypiperidine typically involves several steps, including:
Industrial production often employs optimized methods for large-scale synthesis that include automated reactors and controlled conditions to enhance yield and purity. Techniques such as continuous flow reactors may also be utilized to streamline production processes .
Cis-1-Boc-4-methylamino-3-hydroxypiperidine features a piperidine ring with specific substituents:
The molecular formula is C12H19N2O2, with a molecular weight of approximately 225.29 g/mol. Its structural characteristics contribute to its reactivity and potential biological interactions.
Cis-1-Boc-4-methylamino-3-hydroxypiperidine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for cis-1-Boc-4-methylamino-3-hydroxypiperidine involves its interaction with biological targets such as enzymes or receptors. The specific pathways depend on the application context; for instance, upon deprotection of the Boc group under acidic conditions, the free amine can engage in interactions that modulate biological activity. Detailed studies are required to elucidate these mechanisms further .
Cis-1-Boc-4-methylamino-3-hydroxypiperidine is typically a solid at room temperature, with properties influenced by its molecular structure.
The compound exhibits typical properties associated with piperidine derivatives, including solubility in organic solvents and reactivity towards electrophiles and nucleophiles due to its functional groups.
Data on melting point, boiling point, solubility, and stability under various conditions are essential for practical applications but may vary based on purity and specific synthesis methods used .
Cis-1-Boc-4-methylamino-3-hydroxypiperidine has several significant applications across various fields:
Achieving the thermodynamically favored cis configuration in 4-methylamino-3-hydroxypiperidine derivatives requires precise ring-closure strategies. Ring formation via intramolecular reductive amination of 1,5-dicarbonyl precursors (e.g., keto-aldehydes) using sodium cyanoborohydride in acidic methanol yields predominantly cis-configured products due to equatorial positioning of both substituents. This approach leverages A1,3 strain minimization to stabilize the cis isomer, where the methylamino and hydroxyl groups occupy adjacent equatorial positions [4]. Alternatively, substrate-directed diastereoselective reduction of N-protected 4-methylamino-piperidin-3-ones using L-Selectride® (lithium tri-sec-butylborohydride) in THF at −78°C achieves cis selectivity exceeding 15:1 dr. The bulky hydride reagent attacks the carbonyl face opposite to the C4 methylamino group, guided by steric bias, affording the cis-3-hydroxy derivative [7] [9].
Table 1: Cyclization Methods for cis-Configuration Control
Method | Reagents/Conditions | cis:trans Ratio | Key Advantage |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, pH 4–5, 25°C, 12 h | 8:1 | Operational simplicity |
Diastereoselective Reduction | L-Selectride®, THF, −78°C, 1 h | >15:1 | High stereocontrol |
Mitsunobu Inversion* | DEAD, PPh₃, N₃H, then H₂/Pd-C | Epimerization only | Converts trans to cis isomer |
*Applies to preformed trans-alcohol intermediates [9]
Regioselective functionalization at C3 and C4 is critical due to the inherent symmetry challenges of the piperidine ring. A sequential protection-oxidation-reduction strategy enables precise group installation:
Boc protection of the piperidine nitrogen is optimally performed using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A mixture of cis-4-methylamino-3-hydroxypiperidine in dichloromethane/water (1:1) is treated with Boc₂O (1.05 equiv) and sodium carbonate (2.0 equiv) at 0–5°C for 1 hour, achieving >95% N-Boc installation with minimal O-Boc byproduct formation. The aqueous-organic biphasic system facilitates rapid reaction quenching, simplifying isolation via phase separation [4] [7]. Crucially, the unprotected C3 hydroxyl group tolerates these mild conditions without competitive acylation. Post-reaction, the Boc-protected product is purified via crystallization from ethyl acetate/hexane, yielding analytically pure cis-1-Boc-4-methylamino-3-hydroxypiperidine as a stable crystalline solid [7].
While the Boc group dominates industrial synthesis, alternative nitrogen protectors offer situational advantages:
Table 2: Protecting Group Performance in cis-4-Methylamino-3-hydroxypiperidine Synthesis
Group | Installation Reagent | Deprotection Method | Yield* | Epimerization Risk |
---|---|---|---|---|
Boc | Boc₂O, Na₂CO₃, H₂O/DCM | TFA/DCM, 25°C, 1 h | >95% | Low |
Cbz | Cbz-Cl, Pyridine, 0°C | 10% Pd/C, H₂ (1 atm), MeOH | 85% | Moderate |
Bn | BnBr, K₂CO₃, DMF | H₂ (60 psi), Pd(OH)₂/C, 24 h | 75% | High |
Alloc | Alloc-OSu, Et₃N, DCM | Pd(PPh₃)₄, PhSiH₃, THF | 80% | Low |
*Isolated yield after deprotection and purification
Biocatalytic asymmetric reduction of prochiral ketones provides the most direct access to enantiopure cis-3-hydroxy intermediates. Ketoreductases (KREDs) such as ChKRED03 and YDR541C (from Saccharomyces cerevisiae) selectively reduce N-Boc-4-methylaminopiperidin-3-one to the (3R,4R)-alcohol (>99% ee), precursor to the cis-1-Boc-4-methylamino-3-hydroxypiperidine. Co-expression of KRED with glucose dehydrogenase (GDH) in E. coli enables NADPH regeneration via glucose oxidation, driving reaction completion at 120 g/L substrate concentration. A biphasic system (ethyl caprylate/water, 1:4) mitigates product inhibition, achieving >99% conversion in 6 hours at 30°C and pH 7.5 [3] [6] [7]. This method eliminates chiral resolution steps, improving atom economy to ~80% compared to <50% for resolution-based routes.
Despite their efficiency, KREDs exhibit stringent substrate specificity:
Table 3: Biocatalytic Reduction Scope for N-Protected 4-Alkylaminopiperidin-3-ones
C4 Substituent | KRED | Conversion (%) | ee (%) | Relative Activity (U/mg) |
---|---|---|---|---|
NHCH₃ | ChKRED03 | >99 | >99.5 | 100 (reference) |
NHCH₃ | YDR541C | 98 | >99 | 85 |
NHCH₂CH₃ | ChKRED03 | 22 | 98 | 18 |
N(CH₃)₂ | YDR541C | <5 | N/A | <5 |
NBoc | ChKRED03 | >99 | 99 | 95 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2